molecular formula C14H8F3N B6156661 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine CAS No. 1245915-23-4

4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine

Cat. No.: B6156661
CAS No.: 1245915-23-4
M. Wt: 247.21 g/mol
InChI Key: DKQIIFFOHRQLMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-TFMPP is characterized by a pyridine ring with a trifluoromethylphenyl group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical properties of drug-like molecules .


Chemical Reactions Analysis

While specific chemical reactions involving 4-TFMPP are not detailed in the searched resources, similar compounds like 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants for the preparation of aminopyridines via amination reactions .

Safety and Hazards

The safety data sheet for a similar compound, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine involves the coupling of 4-bromo-2-(4-trifluoromethylphenyl)pyridine with ethynylmagnesium bromide followed by deprotection of the resulting intermediate.", "Starting Materials": [ "4-bromo-2-(4-trifluoromethylphenyl)pyridine", "ethynylmagnesium bromide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Preparation of ethynylmagnesium bromide by adding magnesium turnings to a solution of ethynyl bromide in diethyl ether under nitrogen atmosphere.", "Step 2: Preparation of 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine by adding ethynylmagnesium bromide to a solution of 4-bromo-2-(4-trifluoromethylphenyl)pyridine in diethyl ether followed by addition of hydrochloric acid and stirring for 2 hours. The resulting mixture is then filtered and the solvent is evaporated to obtain the crude product.", "Step 3: Deprotection of the crude product by dissolving it in a mixture of water and sodium hydroxide followed by addition of hydrochloric acid. The resulting mixture is then extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated and the residue is purified by column chromatography using a mixture of acetone and hexane as eluent to obtain the final product." ] }

CAS No.

1245915-23-4

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

4-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyridine

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h3-10H

InChI Key

DKQIIFFOHRQLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=NC=C2)C(F)(F)F

Purity

95

Origin of Product

United States

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